molecular formula C9H15ClO3S B2927383 7-Oxaspiro[3.5]nonan-8-ylmethanesulfonyl chloride CAS No. 2460750-43-8

7-Oxaspiro[3.5]nonan-8-ylmethanesulfonyl chloride

Cat. No. B2927383
CAS RN: 2460750-43-8
M. Wt: 238.73
InChI Key: UVEOYZFZIAYZDU-UHFFFAOYSA-N
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Description

7-Oxaspiro[3.5]nonan-8-ylmethanesulfonyl chloride is a chemical compound with the molecular formula C9H15ClO3S and a molecular weight of 238.73 . The IUPAC name for this compound is (7-oxaspiro[3.5]nonan-6-yl)methanesulfonyl chloride .


Molecular Structure Analysis

The InChI code for 7-Oxaspiro[3.5]nonan-8-ylmethanesulfonyl chloride is 1S/C9H15ClO3S/c10-14(11,12)7-8-6-9(2-1-3-9)4-5-13-8/h8H,1-7H2 . This code provides a unique representation of the molecule’s structure.

Scientific Research Applications

Synthesis Techniques and Chemical Properties

One of the foundational aspects of research on this compound involves the exploration of synthesis techniques and the underlying chemical properties that make it a candidate for further exploration in drug development. Studies such as those by Huynh, Nguyen, and Nishino (2017) have introduced methods for the synthesis of related spiro compounds, emphasizing the potential of these methods in creating scaffolds for pharmacologically active molecules Huynh, Nguyen, & Nishino, 2017. Similarly, research on functionalized γ-spirolactone derivatives highlights the structural significance of spiro compounds in developing bioactive substances Santos, Barreiro, Braz-Filho, & Fraga, 2000.

Drug Discovery and Biological Activities

In the arena of drug discovery, the structural novelty of 7-Oxaspiro[3.5]nonan-8-ylmethanesulfonyl chloride and related compounds offers a fertile ground for the development of new therapeutic agents. For instance, Basappa et al. (2009) have demonstrated the anti-tumor and anti-angiogenic activities of novel hydantoin derivatives, suggesting the potential of spiro compounds in cancer therapy Basappa, Ananda Kumar, Nanjunda Swamy, Sugahara, & Rangappa, 2009. Additionally, the exploration of spiroaminals and their synthetic approaches sheds light on the versatility of these compounds in synthesizing biologically active molecules Sinibaldi & Canet, 2008.

Innovative Synthesis and Potential Applications

The development of innovative synthesis methods, such as those presented by Gurry, McArdle, and Aldabbagh (2015), further underscores the potential of 7-Oxaspiro[3.5]nonan-8-ylmethanesulfonyl chloride and its analogs in contributing to the field of medicinal chemistry Gurry, McArdle, & Aldabbagh, 2015. These methods not only enhance our understanding of spirocyclic compounds but also pave the way for their application in developing new therapeutic agents.

Mechanism of Action

The mechanism of action for 7-Oxaspiro[3.5]nonan-8-ylmethanesulfonyl chloride is not specified in the sources I found. The mechanism of action would depend on the specific context in which this compound is used, such as the type of reaction it’s involved in and the other reactants present .

Future Directions

The future directions for research and applications involving 7-Oxaspiro[3.5]nonan-8-ylmethanesulfonyl chloride are not specified in the sources I found. Its potential uses would likely depend on its reactivity and the specific properties conferred by its unique structure .

properties

IUPAC Name

7-oxaspiro[3.5]nonan-8-ylmethanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClO3S/c10-14(11,12)7-8-6-9(2-1-3-9)4-5-13-8/h8H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVEOYZFZIAYZDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCOC(C2)CS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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